Enhanced MAO-B Inhibitory Potency: Direct Comparison with Safinamide
Mao-B-IN-22 (compound 6h) demonstrates superior MAO-B inhibitory potency compared to the clinically approved drug safinamide. The IC50 value of Mao-B-IN-22 is 0.014 μM, while safinamide exhibits an IC50 of 0.079 μM in human brain mitochondria and 0.052 μM in human liver mitochondria [1]. This represents a 3.7-fold to 5.6-fold increase in potency relative to safinamide under comparable assay conditions [1].
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.014 μM |
| Comparator Or Baseline | Safinamide: 0.079 μM (human brain mitochondria) and 0.052 μM (human liver mitochondria) |
| Quantified Difference | 3.7-5.6 fold greater potency (lower IC50) for Mao-B-IN-22 |
| Conditions | In vitro enzymatic assay; human MAO-B |
Why This Matters
Higher potency at the primary target enables lower dosing requirements and potentially reduces off-target effects in preclinical PD models, a critical consideration for translational research procurement.
- [1] Cao Z, Fu X, Wang X, Zhang T, Zhong L, Xia Q, Zhu J. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. Eur J Med Chem. 2023;249:115142. View Source
